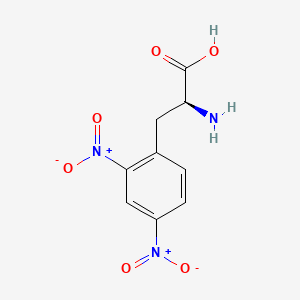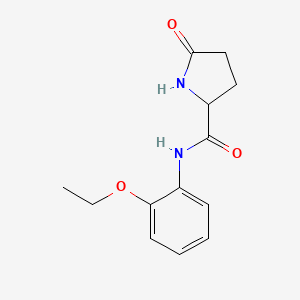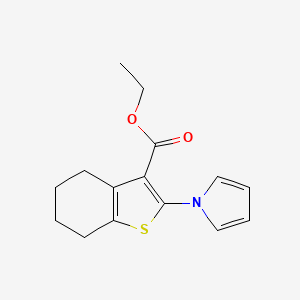
2,4-二硝基苯丙氨酸
描述
2,4-Dinitrophenylalanine is a compound that is related to the field of amino acid derivatives, specifically those that have been modified with a 2,4-dinitrophenyl (Dnp) group. This modification is significant in biochemical applications, such as the determination of amino acid sequences in peptides and proteins, and in the study of enzyme active sites .
Synthesis Analysis
The synthesis of 2,4-dinitrophenyl derivatives of amino acids has been a subject of study for many years. The derivatives are typically prepared by reacting amino acids with 2,4-dinitrofluorobenzene or related compounds. The X-ray diffraction patterns of these derivatives have been recorded, providing a method for their identification . Additionally, the synthesis of these derivatives has been applied in the study of peptides and proteins, as demonstrated by the historical work of Abderhalden & Blumberg and later by Sanger .
Molecular Structure Analysis
The molecular structure of 2,4-dinitrophenylalanine derivatives can be analyzed using various spectroscopic methods. For instance, the CD spectra of Dnp derivatives of α-amino acids with polynuclear aromatic groups in the side chain have been studied, revealing information about their absolute configuration . X-ray diffraction has also been used to characterize the structure of these derivatives .
Chemical Reactions Analysis
2,4-Dinitrophenylalanine derivatives undergo a variety of chemical reactions. One notable reaction is the electrophilic amination of methionine residues by O-(2,4-dinitrophenyl)hydroxylamine, which has been studied in the context of enzyme active sites . Another reaction is the base-catalyzed cyclization of deprotonated N-(2,4-dinitrophenyl)amino acids, which can occur both in solution and in the gas phase, leading to the formation of benzimidazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dinitrophenylalanine derivatives are influenced by the presence of the Dnp group. These properties are crucial for their separation and identification, as well as for their reactivity. For example, the Dnp group can act as an efficient activator in nucleotide synthesis via the phosphoramidite route, highlighting its role in the synthesis of P(III) esters . The modification of amino acids with Dnp groups also affects their chromatographic behavior, as shown by the separation of their methyl esters by adsorption chromatography .
科学研究应用
-
Herbicides
- Field : Agriculture
- Application : 2,4-Dinitrophenylalanine is related to 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic plant hormone auxin used in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- Method : The herbicide is applied to crops to control the growth of weeds . It works by inhibiting the growth of broadleaf weeds, allowing the crops to grow unimpeded .
- Results : The use of 2,4-D has been effective in controlling the growth of weeds, but its indiscriminate use can produce numerous damages to the environment .
-
Medicine
- Field : Medical Research
- Application : 2,4-Dinitrophenol (DNP) has been explored for its potential in treating metabolic diseases and obesity . It works as a mitochondrial uncoupler, increasing energy expenditure .
- Method : DNP was used in the 1930s for weight loss. Recently, this platform was explored for its merit at very low, weight-neutral doses, for treating insidious human illnesses and completely unrelated to weight reduction .
- Results : While DNP has shown potential in increasing energy expenditure and aiding in weight loss, it has also been associated with severe toxicities .
-
Chemical Synthesis
- Field : Chemical Synthesis
- Application : Fmoc-D-2,4-dinitrophenylalanine is a chemical compound used in proteomics research .
- Method : The specific methods of application or experimental procedures would depend on the specific research context .
- Results : The outcomes obtained would also depend on the specific research context .
-
Optical Applications
- Field : Optoelectronics
- Application : Organic 2,4-dinitroaniline single crystals have been grown for optical applications . These materials have attracted interest due to their unique prospects for fundamental research and practical applications .
- Method : The crystals were grown by slow evaporation solution growth technique . Single-crystal and powder X-ray diffraction studies were used to confirm the crystal structure .
- Results : The UV-Vis-NIR studies show that the cut-off wavelength is around 447 nm . The photoluminescence studies show green light emission .
-
Chemical Formulations
- Field : Chemical Engineering
- Application : 2,4-D is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs .
- Method : In its pure form, 2,4-D acid is a dry crystalline solid and must be formulated to readily disperse and form a suitable mixture with water .
- Results : Of these, the dimethylamine salt (DMA) and ethylhexyl ester (EHE) forms account for approximately 90-95% of the total global use .
-
Chemical Synthesis
- Field : Chemical Synthesis
- Application : Intramolecular nitro amination of 2,4-dinitro- l -phenylalanine gave ( S )-6-nitro-indoline-2-carboxylic acid .
- Method : The transformation of ( S )-6-nitroindoline-2-carboxylic acid was performed in a one-pot process .
- Results : The title compound, ( S )-indoline-2-carboxylic acid, was obtained in 85.9 % yield and high enantiomeric excess .
-
Biochemical Research
- Field : Biochemistry
- Application : 2,4-Dinitrophenylalanine is often used as a biochemical reagent in various research applications .
- Method : The specific methods of application or experimental procedures would depend on the specific research context .
- Results : The outcomes obtained would also depend on the specific research context .
-
Pharmaceuticals
- Field : Pharmaceutical Research
- Application : 2,4-Dinitrophenylalanine and its derivatives have been studied for their potential use in pharmaceutical applications .
- Method : The specific methods of application or experimental procedures would depend on the specific research context .
- Results : The outcomes obtained would also depend on the specific research context .
-
Material Science
- Field : Material Science
- Application : 2,4-Dinitrophenylalanine and its derivatives have been used in the synthesis of new materials .
- Method : The specific methods of application or experimental procedures would depend on the specific research context .
- Results : The outcomes obtained would also depend on the specific research context .
未来方向
The future directions of 2,4-Dinitrophenylalanine research could involve its potential use in treating various human illnesses at very low, weight-neutral doses . It has been known for years that many neuromuscular and neurodegenerative diseases are associated with overt production of reactive oxygen species (ROSs), a rise in isoprostanes (biomarker of mitochondrial ROSs in urine or blood) and poor calcium (Ca 2+) handing .
Relevant Papers
Several papers have been published on 2,4-Dinitrophenylalanine. One paper discusses the potential of 2,4-Dinitrophenol (DNP) as a medicine, particularly as a mitochondrial uncoupler . Another paper discusses international trends in systemic human exposures to 2,4-Dinitrophenol reported to poisons centres . A third paper discusses the liposomal form of 2,4-Dinitrophenol lipophilic derivatives as a potential therapeutic agent .
属性
IUPAC Name |
(2S)-2-amino-3-(2,4-dinitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVUHQYJZJUDAM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrophenylalanine | |
CAS RN |
49607-21-8 | |
| Record name | 2,4-Dinitro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49607-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049607218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-dinitro-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITROPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P9DCK1EXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)








![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)


